

Application Notes and Protocols for BAY-204 in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-204, also identified as BRD3727, is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1 α). With a half-maximal inhibitory concentration (IC50) of 2 nM at 10 μ M ATP and 12 nM at 1 mM ATP, **BAY-204** presents a valuable tool for studying the physiological and pathological roles of CSNK1 α . This protein kinase is a critical regulator of multiple cellular processes, including the Wnt/ β -catenin and p53 signaling pathways. Dysregulation of CSNK1 α has been implicated in various diseases, notably in acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention.[1]

These application notes provide detailed protocols for utilizing **BAY-204** in high-throughput screening (HTS) assays to identify and characterize modulators of CSNK1 α activity. The protocols are designed to be adaptable for both biochemical and cell-based screening formats.

Quantitative Data Summary

The following table summarizes the key quantitative data for **BAY-204**.

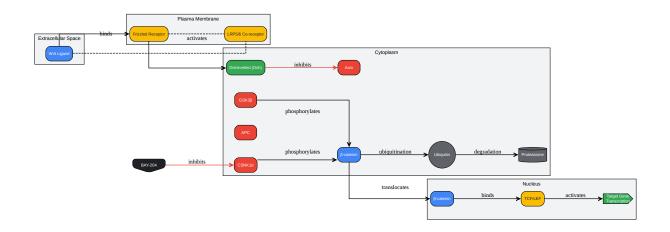


Parameter	Value	Conditions	Reference
IC50	2 nM	10 μM ATP	[1]
IC50	12 nM	1 mM ATP	[1]
Molecular Formula	C29H26F3N5O2	MedChemExpress Product Page	
Molecular Weight	533.54 g/mol	MedChemExpress Product Page	_

Signaling Pathway

CSNK1 α is a key component of the canonical Wnt/ β -catenin signaling pathway. In the absence of a Wnt ligand, CSNK1 α , in a complex with Axin, APC, and GSK3 β , phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β -catenin, which then translocates to the nucleus to activate target gene transcription. Inhibition of CSNK1 α by **BAY-204** is expected to stabilize β -catenin, thereby activating Wnt signaling.





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Canonical Wnt/β-catenin signaling pathway and the inhibitory action of BAY-204 on CSNK1α.

Experimental Protocols



Biochemical High-Throughput Screening Assay for CSNK1α Inhibitors

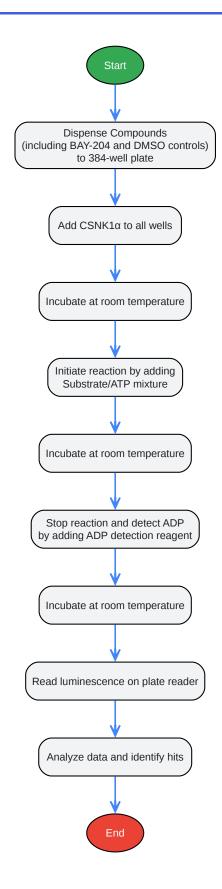
This protocol describes a generic, adaptable biochemical assay for screening compound libraries to identify inhibitors of CSNK1 α kinase activity. The assay is based on the detection of ADP, a universal product of kinase reactions.

Materials:

- Recombinant human CSNK1α (ensure high purity and activity)
- Kinase substrate (e.g., a specific peptide substrate for CSNK1α or a generic substrate like casein)
- ATP (Adenosine 5'-triphosphate)
- BAY-204 (as a positive control inhibitor)
- DMSO (Dimethyl sulfoxide)
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well, low-volume, white, flat-bottom plates
- Multichannel pipettes or automated liquid handling system
- Plate reader capable of luminescence detection

Experimental Workflow:





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Biochemical HTS workflow for identifying CSNK1 α inhibitors.



Protocol:

Compound Plating:

- Prepare a serial dilution of BAY-204 in DMSO to be used as a positive control.
- Using an automated liquid handler, dispense 25 nL of each test compound, positive control (BAY-204), and negative control (DMSO) into the wells of a 384-well plate.

Enzyme Addition:

- Prepare a solution of CSNK1α in assay buffer at a 2X final concentration.
- Dispense 5 μ L of the CSNK1 α solution into each well of the assay plate.
- Incubate the plate at room temperature for 15 minutes.

Reaction Initiation:

- Prepare a 2X substrate/ATP solution in assay buffer. The final ATP concentration should be at or near the Km for CSNK1α.
- \circ Add 5 μ L of the substrate/ATP solution to each well to start the kinase reaction. The final volume in each well will be 10 μ L.
- Incubate the plate at room temperature for 60 minutes.

ADP Detection:

- \circ Add 10 μ L of the ADP detection reagent to each well to stop the kinase reaction and initiate the detection reaction.
- Incubate the plate at room temperature for 40 minutes as per the manufacturer's instructions.

Data Acquisition and Analysis:

Measure the luminescence signal using a plate reader.



- Calculate the percent inhibition for each compound relative to the positive (BAY-204) and negative (DMSO) controls.
- Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Cell-Based High-Throughput Screening Assay for CSNK1α Modulation

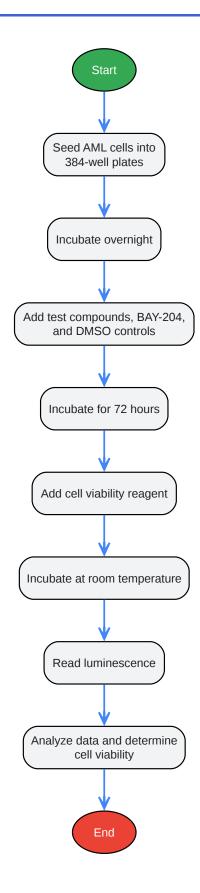
This protocol describes a cell-based assay to assess the effect of compounds on the CSNK1 α pathway in a cellular context, for instance, by measuring cell viability in a cancer cell line known to be dependent on CSNK1 α signaling, such as certain AML cell lines.

Materials:

- AML cell line (e.g., MOLM-13, MV-4-11)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- BAY-204 (as a positive control)
- DMSO
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- 384-well, white, clear-bottom tissue culture-treated plates
- Multichannel pipettes or automated liquid handling system
- Plate reader capable of luminescence detection

Experimental Workflow:





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References

- 1. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia -PMC [pmc.ncbi.nlm.nih.gov]
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